Sarcosine ethyl ester hydrochloride

Description

Significance in Biochemical Research and Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules and pharmaceuticals. chemimpex.com Its application in pharmaceutical development is particularly significant, where it acts as a precursor in the creation of drugs aimed at treating neurological disorders. chemimpex.com The ester form enhances the solubility and bioavailability of active pharmaceutical ingredients, which can lead to more effective therapeutic outcomes. chemimpex.com

In the field of neuroscience, sarcosine (B1681465) ethyl ester hydrochloride is investigated for its potential to improve cognitive function and its possible applications in managing conditions like schizophrenia. chemimpex.com Its ability to modulate neurotransmitter levels makes it a promising area of study for neuroprotective therapies. chemimpex.com

Beyond pharmaceuticals, it is used in biochemical research to study amino acid metabolism, helping scientists to understand metabolic pathways. chemimpex.com It is also employed in the development of analytical methods for quantifying amino acids in biological samples, which is valuable for both nutritional and clinical research. chemimpex.com Furthermore, research has explored its use as an intermediate in the synthesis of antienzyme agents for products like toothpaste. fishersci.cathermofisher.com It has also been identified as a potential biomarker for prostate cancer progression. fishersci.cathermofisher.kr

Derivation from Sarcosine and Glycine (B1666218)

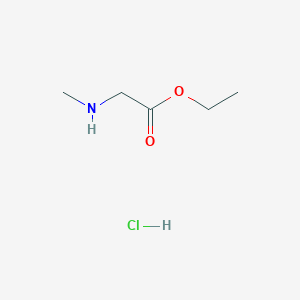

Sarcosine ethyl ester hydrochloride is a derivative of sarcosine, which is itself a derivative of glycine. ambeed.comclinisciences.commedchemexpress.com The synthesis of this compound typically involves the esterification of sarcosine. One common method is the reaction of sarcosine with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride, which also forms the hydrochloride salt. guidechem.com Another synthetic route involves treating sarcosine with thionyl chloride in ethanol. guidechem.com The resulting compound is a white, crystalline solid that is soluble in water. fishersci.caguidechem.com

The synthesis can be optimized by using this compound as a starting material in certain reactions, as it offers improved solubility compared to other esters like the methyl ester, leading to faster reaction times. rsc.org

Overview of Research Utility as a Reagent in Chemical Research

In chemical research, this compound is a versatile reagent. ottokemi.comottokemi.com It is used as a precursor for the synthesis of N-nitrososarcosine ethyl ester (NSEE) by reacting it with sodium nitrite (B80452). fishersci.canih.gov This reaction is significant in toxicological studies, as NSEE and its precursors have been used to induce esophageal tumors in animal models to study carcinogenesis. nih.gov

The compound is also a key raw material in the production of creatine (B1669601) monohydrate and other biological reagents. guidechem.com Its applications extend to the synthesis of fungicides and as a dye stabilizer in industrial products. guidechem.com In the field of peptide synthesis, it and other amino acid derivatives are utilized as building blocks. medchemexpress.comottokemi.com

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(methylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4-6-2;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDZUMSLERGAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200588 | |

| Record name | Ethyl N-methylaminoacetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystalline powder; [Acros Organics MSDS] | |

| Record name | Sarcosine ethyl ester hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52605-49-9 | |

| Record name | Sarcosine ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-methylaminoacetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52605-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-methylaminoacetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-methylaminoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Sarcosine Ethyl Ester Hydrochloride

Established Synthetic Routes and Precursors

The synthesis of various compounds from sarcosine (B1681465) ethyl ester hydrochloride has been a subject of considerable research, with a focus on creating imidazole (B134444) derivatives. rsc.org

A key transformation of sarcosine ethyl ester hydrochloride involves formylation at the α-carbon. rsc.org This reaction is a crucial step in the synthesis of 2-aminoimidazole derivatives. The process typically begins with the treatment of this compound with a base, such as sodium hydride, and a formylating agent like ethyl formate. rsc.org This initial step leads to the formation of an N-formylated enolate intermediate. rsc.org

Following the formylation, the reaction mixture undergoes further transformations to yield the desired imidazole ring. An unwanted formyl group on the secondary amine is often removed by treatment with an acidic solution, such as ethanolic hydrochloric acid, under reflux. rsc.org The resulting intermediate is then treated with cyanamide (B42294) in a buffered aqueous solution to furnish the 2-aminoimidazole product. rsc.org The use of this compound as a starting material is advantageous due to its improved solubility in the reaction media compared to its methyl ester counterpart, which can lead to more consistent and higher-yielding reactions. rsc.org

Initial synthetic procedures for imidazole derivatives using sarcosine esters often suffered from low and variable yields, typically in the range of 10-25%. rsc.org A critical factor identified for this low yield was the poor solubility of the starting material, particularly the methyl ester hydrochloride, in the reaction solvent. rsc.org

The synthesis of imidazole derivatives from this compound employs a specific set of reagents and solvents, as detailed in the optimized synthetic route.

| Step | Reagents | Solvents | Reaction Conditions | Reference |

| Formylation | Sodium hydride, Ethyl formate | Tetrahydrofuran (THF) | - | rsc.org |

| Removal of N-formyl group | Concentrated Hydrochloric acid | Ethanol (B145695) (EtOH) | 90 °C, 2 h | rsc.org |

| Cyclization | Cyanamide | Ethanol (EtOH), Water (H₂O) | pH 3, 100 °C, 1.5 h | rsc.org |

Production of N-methyl-N-nitroso-glycine ethyl ester

This compound can be converted to N-methyl-N-nitroso-glycine ethyl ester. thermofisher.kr This chemical transformation is achieved through a nitrosation reaction. The process involves the use of sodium nitrite (B80452) (NaNO₂) in an aqueous acetic acid solution. thermofisher.kr This reaction introduces a nitroso group (-N=O) onto the secondary amine of the sarcosine ethyl ester.

| Product | Reagents | Solvents | Reference |

| N-methyl-N-nitroso-glycine ethyl ester | Sodium nitrite (NaNO₂) | Water (H₂O), Acetic acid | thermofisher.kr |

Conversion to Other Imidazole Derivatives

The 2-aminoimidazole ester synthesized from this compound is a versatile intermediate that can be further converted into a range of other synthetically useful imidazole derivatives. rsc.org For instance, the 2-amino group can be transformed into a 2-nitro group through diazotization with sodium nitrite in acetic acid, yielding a 2-nitroimidazole (B3424786) ester. rsc.org This nitroimidazole derivative serves as a key precursor for the development of bioreductive prodrugs and dyes. rsc.org

The ester functionality of these imidazole derivatives can also be modified. For example, it can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or converted to other functional groups, providing a variety of handles for further synthetic manipulations. rsc.org This versatility allows for the efficient synthesis of complex molecules, including the bioreductive prodrug Evofosfamide (TH-302). rsc.orggoogle.com

Reactivity with High Valent Transition Metal Halides

The reactivity of α-amino acid esters, including sarcosine, with high valent transition metal halides has been investigated. rsc.org These reactions can lead to the formation of coordination complexes or trigger activation processes. rsc.org However, in the case of sarcosine, which is a secondary amine, its reaction with phosphorus pentachloride (PCl₅) in the presence of other metal chlorides (MCln) in dichloromethane (B109758) (CH₂Cl₂) results in the formation of complex mixtures of products, as observed through ¹H and ³¹P NMR spectroscopy. rsc.org This suggests that the reaction is not clean and leads to multiple, potentially unstable species. rsc.org

This compound: A Key Intermediate in Chemical Synthesis

This compound, a derivative of the naturally occurring amino acid sarcosine, serves as a crucial and versatile building block in various fields of chemical synthesis. Its unique structural properties and enhanced solubility make it a valuable precursor for creating complex molecules, particularly in pharmaceutical development and peptide chemistry. This article explores its specific applications as a synthetic intermediate, focusing on its role in the development of therapeutic agents and other bioactive compounds.

Biochemical and Enzymatic Studies Involving Sarcosine Ethyl Ester Hydrochloride

Research in Amino Acid Metabolismchemicalbook.com

Sarcosine (B1681465) ethyl ester hydrochloride serves as a valuable tool in the study of amino acid metabolism. chemimpex.com As a derivative of sarcosine (N-methylglycine), it is utilized in research to understand the metabolic pathways involving this non-proteinogenic amino acid. chemimpex.com Sarcosine itself is an intermediate in the metabolism of choline (B1196258) and methionine, and its levels can be indicative of certain metabolic states. The use of the ethyl ester form allows for controlled introduction of a sarcosine moiety into biological systems for tracing its metabolic fate.

Researchers employ sarcosine ethyl ester hydrochloride to investigate the enzymes involved in sarcosine metabolism, such as sarcosine dehydrogenase, which catalyzes the oxidative demethylation of sarcosine to glycine (B1666218). By using this esterified and hydrochloride salt form, scientists can study the kinetics and regulation of these enzymes under various physiological and pathological conditions. The improved solubility and stability of the hydrochloride salt make it a preferred compound for these in vitro studies. rsc.org

Metabolite of Sarcosine Investigationsresearchgate.netresearchgate.net

This compound is recognized as a metabolite of sarcosine. chemicalbook.comganapalifescience.combiotrend.com This metabolic relationship is significant in studies aiming to understand the biochemical transformations that sarcosine undergoes within biological systems. The detection and quantification of sarcosine and its metabolites, including the ethyl ester, can provide insights into metabolic dysregulation associated with various diseases.

Notably, sarcosine has been investigated as a potential biomarker for prostate cancer progression. chemicalbook.comganapalifescience.combiotrend.com In this context, understanding the full spectrum of its metabolites, including esters like sarcosine ethyl ester, is crucial for developing accurate diagnostic and prognostic tools. Research in this area often involves the synthesis of this compound as a standard for analytical methods used to detect and quantify sarcosine and its derivatives in biological samples.

Interaction with Biological Systems and Bioavailability Enhancementchemicalbook.com

The chemical structure of this compound influences its interaction with biological systems and can enhance the bioavailability of certain molecules. chemimpex.com The esterification of sarcosine's carboxyl group to form the ethyl ester can alter its lipophilicity, which in turn can affect its transport across biological membranes. This property is particularly relevant in pharmaceutical research, where the compound can be used as a building block in the synthesis of more complex drug molecules with improved absorption and distribution characteristics. chemimpex.com

The hydrochloride salt form of sarcosine ethyl ester further enhances its solubility in aqueous environments, which is a critical factor for its use in biological assays and as a precursor in chemical syntheses. rsc.org Researchers have explored how modifications to the sarcosine structure, such as esterification, can lead to more effective therapeutic outcomes by improving the interaction of the parent molecule with its biological targets. chemimpex.com

Glycine Derivative Researchganapalifescience.combiotrend.comadooq.commedchemexpress.com

This compound is classified as a glycine derivative and is frequently used in research focused on this important amino acid. adooq.commedchemexpress.comquimigen.ptabmole.com Glycine acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem and also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the brain. Sarcosine itself is known to be an inhibitor of the glycine transporter type 1 (GlyT1), which leads to an increase in synaptic glycine levels and potentiation of NMDA receptor function. medchemexpress.com

In this context, this compound is utilized in the synthesis of novel compounds that modulate glycine signaling. chemimpex.com By serving as a starting material, it allows for the creation of a diverse range of molecules that can be screened for their potential therapeutic effects in neurological and psychiatric disorders where glycine neurotransmission is implicated, such as schizophrenia. chemimpex.commedchemexpress.com

Enzymatic Degradation and Quantification of Sarcosinemdpi.com

Research has focused on the enzymatic degradation of sarcosine and its derivatives. For instance, studies have investigated the hydrolysis of star-shaped polypept(o)ides containing both lysine (B10760008) and sarcosine blocks by the enzyme trypsin. nih.gov This research highlights the influence of molecular structure on enzymatic breakdown. nih.gov

Furthermore, methods have been developed for the quantification of sarcosine in biological samples that involve enzymatic reactions. One such method utilizes the partial enzymatic elimination of sarcosine from alanine, followed by liquid chromatography-tandem mass spectrometry. researchgate.net This approach allows for the accurate determination of sarcosine concentrations, which is crucial for its validation as a biomarker. researchgate.net While these studies may not directly use this compound, they underscore the importance of understanding the enzymatic processes related to sarcosine, for which the ester is a key derivative.

Research into Amino Acid Derivatives as Ergogenic Supplementsbiotrend.comadooq.com

Amino acids and their derivatives have been investigated for their potential as ergogenic aids, which are substances that can enhance physical performance, stamina, or recovery. medchemexpress.comchemsrc.com These compounds are thought to influence anabolic hormone secretion, provide fuel during exercise, and mitigate exercise-induced muscle damage. medchemexpress.comchemsrc.com

As a derivative of the amino acid sarcosine, this compound falls into this broad category of compounds being explored for their physiological effects. medchemexpress.comchemsrc.com Research in this area examines how modifying the structure of naturally occurring amino acids can lead to new supplements with beneficial properties for athletes and individuals seeking to improve their physical capabilities. chemsrc.com

Neuroscience and Pharmacological Investigations of Sarcosine Ethyl Ester Hydrochloride

Potential Role in Enhancing Cognitive Function

Research has identified sarcosine (B1681465) ethyl ester hydrochloride and its parent compound, sarcosine, as having potential for enhancing cognitive function. chemimpex.comchemimpex.com This has led to its investigation as a potential supplement for cognitive enhancement. chemimpex.com The mechanism is believed to be linked to its ability to modulate neurotransmitter levels and its interaction with key receptors in the brain involved in learning and memory. chemimpex.comchemimpex.com Studies have explored its use in addressing cognitive deficits associated with various neurological conditions. researchgate.net

Implications in Treating Neurological Disorders

The ability of sarcosine ethyl ester hydrochloride and sarcosine to modulate neurotransmitter systems has positioned them as promising candidates for the treatment of a range of neurological disorders. chemimpex.com Research indicates its potential utility in conditions such as Alzheimer's disease, depression, and seizure disorders. guidechem.comclinicaltrials.govnih.gov The compound's influence on glycine (B1666218) levels and NMDA receptor function is a key area of investigation for its therapeutic applications. chemimpex.comguidechem.com Furthermore, studies have suggested a neuroprotective effect, which could be beneficial in mitigating brain impairment in certain pathological conditions. nih.gov

Research in Schizophrenia Models and Clinical Trials

A significant body of research has focused on the application of sarcosine, the active component derived from this compound, in the context of schizophrenia. medchemexpress.comamericanchemicalsuppliers.com The rationale for its use stems from the glutamate (B1630785) hypothesis of schizophrenia, which posits that a deficiency in glutamatergic neurotransmission, particularly via the N-methyl-D-aspartate (NMDA) receptor, contributes to the symptoms of the disorder. clinicaltrials.govnih.gov

Table 1: Overview of Selected Clinical Trials on Sarcosine for Schizophrenia

| Trial Identifier | Title | Intervention | Status | Phase |

|---|---|---|---|---|

| NCT00328276 | Sarcosine (N-methylglycine) treatment for acute schizophrenia | Sarcosine | Completed | Not Applicable |

| NCT01047592 | Treatment of N-methyl-D-aspartate (NMDA) Enhancers for Schizophrenia | Sarcosine | Completed | 2 |

| Not specified | Effect of Sarcosine on Symptomatology, Quality of Life, Oxidative Stress and Glutamatergic Parameters in Schizophrenia | Sarcosine | Not specified | Not specified |

Modulation of Neurotransmitter Levels

This compound and its active form, sarcosine, exert their effects by modulating the levels of key neurotransmitters in the brain. chemimpex.com Specifically, they influence the concentration of glycine in the synaptic cleft. medchemexpress.comamericanchemicalsuppliers.com This modulation is central to its mechanism of action in potentiation of NMDA receptor function. medchemexpress.com

Glycine Transporter Type I (GlyT1) Inhibition

The primary mechanism through which sarcosine increases synaptic glycine levels is by acting as a competitive inhibitor of the Glycine Transporter Type I (GlyT1). medchemexpress.comamericanchemicalsuppliers.comnih.gov GlyT1 is responsible for the reuptake of glycine from the synapse, thereby regulating its availability to bind to NMDA receptors. researchgate.net By inhibiting GlyT1, sarcosine effectively increases the concentration of glycine in the vicinity of these receptors. medchemexpress.commdpi.com This action is considered a key therapeutic strategy for enhancing NMDA receptor function. researchgate.net

N-methyl-D-aspartate (NMDA) Receptor Co-agonism and Potentiation

In addition to its role as a GlyT1 inhibitor, sarcosine also functions as a co-agonist at the glycine binding site of the NMDA receptor. medchemexpress.comamericanchemicalsuppliers.comnih.gov The NMDA receptor requires the binding of both glutamate and a co-agonist, such as glycine or D-serine, for activation. nih.govd-nb.info By acting as a co-agonist, sarcosine directly contributes to the potentiation of NMDA receptor activity. nih.govlookchem.com This dual mechanism of indirect potentiation through GlyT1 inhibition and direct co-agonism distinguishes sarcosine from other compounds that only target one of these pathways. nih.gov Research has shown that sarcosine acts as a full agonist at the glycine binding site of NMDA receptors. d-nb.info

Effects on NMDAR-mediated Electrophysiological Activity

Studies have demonstrated the tangible effects of sarcosine on the electrophysiological activity mediated by NMDA receptors. In experiments using mouse medial prefrontal cortex brain slices, sarcosine was shown to enhance NMDA receptor-mediated excitatory field potentials (EFPs) when combined with glutamate. d-nb.info This enhancement was significantly reduced by a glycine binding site antagonist, confirming the site of action. d-nb.info Furthermore, research has shown that sarcosine can ameliorate the effects of NMDA receptor antagonists like MK-801 on neuronal activity in the hippocampus. nih.gov In vivo calcium imaging has revealed that sarcosine can rescue impaired neuronal function caused by NMDA receptor hypofunction. nih.gov

Impact on Brain Glycine and Serine Levels

Research has demonstrated that sarcosine administration can influence the levels of key neuro-modulatory amino acids in the brain. Specifically, studies in animal models have shown that the injection of sarcosine leads to enhanced levels of both glycine and serine in the cerebrospinal fluid (CSF) of rats. nih.gov Sarcosine acts as an inhibitor of the Glycine Transporter-1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft. researchgate.netnih.gov By inhibiting this transporter, sarcosine effectively increases the availability of glycine in the synapse, which is crucial for the co-agonism of NMDARs. clinicaltrials.gov This mechanism is a key area of investigation for its potential therapeutic effects. clinicaltrials.gov

A clinical study was designed to explore the effect of oral sarcosine on brain glycine concentrations, hypothesizing that it would be associated with increased brain glycine levels. clinicaltrials.gov The study's secondary hypothesis was that these increases in brain glycine would correlate with behavioral indicators of enhanced NMDA and dopamine (B1211576) activity. clinicaltrials.gov

Impact of Sarcosine Administration on Brain Neurotransmitter Levels

| Compound | Observed Effect in Rat Brain CSF | Reference |

|---|---|---|

| Glycine | Enhanced Levels | nih.gov |

| Serine | Enhanced Levels | nih.gov |

Regulation of Surface Trafficking of NMDARs

Sarcosine has been shown to effectively regulate the surface trafficking of N-methyl-D-aspartate receptors (NMDARs). nih.gov The proper localization and density of these receptors on the neuronal surface are critical for synaptic plasticity and normal excitatory neurotransmission. frontiersin.org Research indicates that sarcosine influences the movement of surface NMDARs, particularly at extrasynaptic sites. nih.gov This regulatory action on receptor trafficking is a significant component of its mechanism for ameliorating behavioral deficits in animal models of NMDAR hypofunction. nih.gov

The trafficking of NMDARs is a complex process. For instance, the surface delivery of NMDARs containing specific subunits, like GluN3A, is dependent on N-glycosylation at particular sites on both the GluN1 and GluN3A subunits. frontiersin.org Furthermore, the mobility of these receptors on the neuronal surface can be regulated by the state of their N-glycan structures. frontiersin.org While not directly investigating sarcosine, this highlights the intricate molecular machinery that governs NMDAR surface expression, a system that sarcosine appears to modulate. nih.govfrontiersin.org Other regulatory mechanisms, such as phosphorylation, also play a role in the removal and synaptic clustering of NMDARs. nih.gov

Regulatory Effects of Sarcosine on NMDARs

| Regulatory Action | Details | Reference |

|---|---|---|

| Surface Trafficking | Effectively regulates the surface trafficking of NMDARs. | nih.gov |

| Receptor Movement | Influences the movement of surface NMDARs at extrasynaptic sites. | nih.gov |

| Functional Consequence | Contributes to the amelioration of behavioral deficits in NMDAR hypofunction models. | nih.gov |

Neuroprotective Therapies

The modulation of NMDAR function by sarcosine forms the basis of its investigation for neuroprotective therapies. nih.gov Compelling evidence from animal and clinical studies supports the hypothesis that NMDAR hypofunction is a key element in the pathophysiology of schizophrenia. nih.gov Sarcosine has shown promise in ameliorating the negative and cognitive symptoms associated with this condition. nih.govresearchgate.net By acting as a glycine transporter-1 inhibitor, sarcosine enhances NMDAR function, which may counteract the receptor hypofunction observed in schizophrenia. nih.govnih.gov It has been shown to alleviate brain abnormalities and behavioral deficits in pharmacological and genetic mouse models of the disorder. nih.gov

Beyond schizophrenia, sarcosine is also recognized for its potential central nervous system effects against depression and for its anti-inflammatory properties within the brain. researchgate.net Its potential role in the management of Alzheimer's disease is another area of emerging research interest. researchgate.net The ability of sarcosine and its derivatives to enhance NMDAR-mediated neurotransmission suggests a broader therapeutic potential for conditions involving compromised neuronal function and plasticity.

Analytical Chemistry Methodologies for Sarcosine Ethyl Ester Hydrochloride Research

Development of Methods for Quantifying Amino Acids in Biological Samples

Sarcosine (B1681465) ethyl ester hydrochloride serves as a key compound in the development of analytical methods for the quantification of amino acids in biological samples, which is crucial for both nutritional and clinical research. chemimpex.com The accurate measurement of amino acids like sarcosine is particularly significant given its proposed role as a potential biomarker for the progression of prostate cancer. fishersci.noresearchgate.net

A primary challenge in quantifying sarcosine in biological fluids, such as urine, is its separation from isobaric compounds, particularly L-alanine, which has the same mass-to-charge ratio (m/z). researchgate.net Standard chromatographic and mass spectrometric techniques often fail to resolve these two isomers. researchgate.net

To address this, researchers have developed novel derivatization methods. One such significant development is a 1,3-dipolar cycloaddition derivatization technique that is specific to sarcosine. researchgate.net This method allows for the effective resolution of sarcosine from L-alanine, enabling accurate quantification using gas chromatography-mass spectrometry (GC-MS). researchgate.net The method has demonstrated high precision with a relative standard deviation of less than 4.7% and a low limit of detection in human urine of 0.15 ng/mL. researchgate.net The development of such specific and sensitive analytical techniques is vital for validating its potential as a clinical biomarker. chemimpex.comresearchgate.net

Chromatographic Techniques (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is the industry-standard chromatographic technique for assessing the purity of sarcosine ethyl ester hydrochloride. chemimpex.com Commercial suppliers consistently use HPLC to verify and certify the purity of their products, which is typically specified as being greater than or equal to 98%. chemimpex.comjk-sci.comchemimpex.com This level of purity ensures that the compound is suitable for sensitive research applications, including peptide synthesis and biochemical assays. chemimpex.comsigmaaldrich.com

The HPLC method separates this compound from any starting materials, by-products, or degradation products present in the sample. A typical HPLC system for this analysis would involve a pump, an autosampler, a column, and a detector. rsc.org

Table 1: Purity of this compound as Determined by HPLC from Various Suppliers

| Supplier | Reported Purity | Reference |

| Chem-Impex | ≥ 98% | chemimpex.comchemimpex.com |

| J&K Scientific | ≥ 98% | jk-sci.com |

| Sigma-Aldrich | 99% | sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Characterization in Synthetic Verification (e.g., IR, NMR)

Spectroscopic methods are indispensable for the structural confirmation and characterization of newly synthesized this compound and its subsequent derivatives. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used. universityofgalway.ie

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a compound containing this compound as a ligand would show characteristic absorption bands. For instance, in organotin(IV) complexes, the ligand is bound to the tin atom through the carbonyl oxygen. universityofgalway.ie In the synthesis of N-ferrocenoyl peptide derivatives, a product containing the sarcosine ethyl ester moiety exhibited characteristic peaks for the ester carbonyl (C=O) and other functional groups. dcu.ie Commercial specifications for this compound often require that its infrared spectrum conforms to a reference standard. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon) NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms. In the characterization of organotin(IV) complexes of ethylsarcosine hydrochloride, ¹H and ¹³C NMR were used alongside other techniques to determine the coordination structure of the final products. universityofgalway.ie Similarly, extensive NMR studies (including ¹H, ¹³C, DEPT, and HMQC) were used to characterize novel N-ferrocenoyl peptide derivatives synthesized using this compound. dcu.ie

Table 2: Representative Spectroscopic Data for Derivatives Incorporating Sarcosine Ethyl Ester

| Technique | Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |

| IR | Ester Carbonyl (C=O) Stretch | 1744 | dcu.ie |

| IR | N-H Stretch | 3329 | acgpubs.org |

| IR | C-H Stretch | 3080, 2920 | dcu.ie |

| ¹H NMR | Amide Proton (in a derivative) | 7.46 | dcu.ie |

Elemental Analysis for Compound Purity

Elemental analysis is a destructive analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. This method provides a fundamental assessment of purity by comparing the experimentally determined mass percentages of elements to the theoretically calculated values based on the molecular formula.

The molecular formula for this compound is C₅H₁₁NO₂·HCl. chemimpex.com Based on this formula, the theoretical elemental composition can be calculated. For a sample to be considered pure, the experimentally measured percentages of C, H, and N must be very close to these theoretical values. In synthetic chemistry research, a common acceptance criterion is for the experimental values to be within ±0.4% of the calculated values, which implies a purity of greater than 95%. rsc.org Argentometric titration is another method used to determine purity by quantifying the chloride content, with typical specifications requiring a purity of at least 98.0%. tcichemicals.comthermofisher.kr

Table 3: Theoretical Elemental Composition of this compound (C₅H₁₂ClNO₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Percentage |

| Carbon | C | 12.01 | 60.05 | 39.10% |

| Hydrogen | H | 1.008 | 12.096 | 7.88% |

| Chlorine | Cl | 35.45 | 35.45 | 23.09% |

| Nitrogen | N | 14.01 | 14.01 | 9.12% |

| Oxygen | O | 16.00 | 32.00 | 20.83% |

| Total | 153.61 | 100% |

Mechanistic and Kinetic Studies of Sarcosine Ethyl Ester Hydrochloride Reactions

Gas Phase Elimination Kinetics of Amino Ester Hydrochlorides

The study of the gas-phase elimination kinetics of α-amino acid ethyl ester hydrochlorides, including sarcosine (B1681465) ethyl ester hydrochloride, has been conducted over a temperature range of 339-451°C and a pressure range of 8-108 Torr. researchgate.netlookchem.com Research indicates that these reactions proceed cleanly in a static reaction system, demonstrating characteristics of being homogeneous and unimolecular. researchgate.netlookchem.comresearchgate.net

The gas-phase elimination of sarcosine ethyl ester hydrochloride follows a first-order rate law. researchgate.netlookchem.comresearchgate.net This indicates that the rate of reaction is directly proportional to the concentration of the single reactant, this compound. The rate is determined by the unimolecular decomposition of the ester hydrochloride itself, without the need for a collision with another molecule. uwimona.edu.jm

The rate coefficient for the reaction is described by the Arrhenius equation, which relates the rate constant to the temperature. For this compound, the specific Arrhenius equation has been determined as:

log k₁(sec⁻¹) = (13.64 ± 0.60) - (215.0 ± 7.8) kJ mol⁻¹ / (2.303 RT) researchgate.netlookchem.comresearchgate.net

This equation provides a quantitative measure of the reaction's kinetics, where 'k₁' is the first-order rate constant, 'R' is the gas constant, and 'T' is the absolute temperature. researchgate.netlookchem.comresearchgate.net

The primary products of the gas-phase elimination of this compound are the corresponding alpha-amino acid, sarcosine, and ethylene (B1197577). researchgate.netlookchem.com This occurs through a specific elimination pathway where the ethyl group of the ester and a proton from the ammonium (B1175870) group are eliminated, leading to the formation of the stable ethylene molecule and the free amino acid.

The direct correlation between the consumption of the reactant and the production of ethylene confirms this reaction pathway. Experimental data illustrates a close match between the percentage of the reaction completion (measured by pressure increase) and the percentage of ethylene detected via gas-liquid chromatography (GLC). researchgate.net

Table 1: Reaction and Ethylene Formation Data for this compound at 389.1°C

| Time (min) | Reaction (%) (from pressure) | Ethylene (%) (from GLC) |

|---|---|---|

| 10 | 25.3 | 23.2 |

| 15 | 32.8 | 27.1 |

| 21 | 46.4 | 41.2 |

| 30 | 56.8 | 53.8 |

Data sourced from scientific research on gas-phase elimination kinetics. researchgate.net

Decomposition Pathways of Amino Acid Intermediates

Following the initial elimination reaction, the resulting amino acid intermediates can undergo further decomposition, depending on their structure and the reaction conditions. lookchem.comresearchgate.net However, studies have noted that sarcosine, the amino acid intermediate formed from this compound, is comparatively stable under the typical conditions of these gas-phase experiments. lookchem.com Unlike other amino acid intermediates which may undergo further breakdown, sarcosine does not readily decompose. lookchem.com The thermal decomposition of the hydrochloride salt itself can lead to the release of gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. fishersci.be

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) has become a powerful computational tool for investigating reaction mechanisms, including those of amino acid derivatives. researchgate.netsouthampton.ac.uk For reactions like the gas-phase elimination of this compound, DFT calculations can provide deep insights into the structural and energetic details of the reaction pathway.

These theoretical calculations can be used to:

Model Transition State Structures: DFT can determine the geometry of the transition state, which is the highest energy point along the reaction coordinate. For ester elimination reactions, this often involves a cyclic transition state. researchgate.net

Calculate Activation Energies: By calculating the energy difference between the reactants and the transition state, DFT can predict the activation energy of the reaction. This theoretical value can then be compared with experimental values obtained from kinetic studies, such as those derived from the Arrhenius equation. researchgate.net

Investigate Reaction Mechanisms: DFT allows for the exploration of different possible reaction pathways. For instance, it can help to elucidate whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism. researchgate.net In the context of amino ester hydrochloride elimination, DFT can model the bond-breaking and bond-forming processes involved in the formation of the alpha-amino acid and ethylene. researchgate.netacs.org

Analyze Electronic Structure: Methods such as Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, can provide information about charge distribution and bond polarization in the reactant and transition state, helping to understand the electronic factors that drive the reaction. researchgate.net

While specific DFT studies focusing exclusively on the gas-phase elimination of this compound are not widely published, the principles and methodologies have been successfully applied to similar ester decomposition reactions, demonstrating the utility of DFT for gaining a molecular-level understanding of the reaction dynamics. researchgate.netsouthampton.ac.uk

Broader Research Perspectives and Future Directions

Role in Understanding Metabolic Pathways

Sarcosine (B1681465) ethyl ester hydrochloride, as a derivative of the endogenous amino acid sarcosine, serves as a valuable tool in biochemical research for understanding metabolic pathways. chemimpex.com Sarcosine itself is a key intermediate in the one-carbon metabolism, specifically in the conversion of choline (B1196258) to glycine (B1666218). lookchem.com Research utilizing compounds like sarcosine ethyl ester hydrochloride allows for a deeper investigation into amino acid metabolism within various organisms. chemimpex.com

The study of such derivatives helps elucidate the roles of their parent compounds. For instance, amino acids and their derivatives are recognized for their role in supplying fuel during exercise. medchemexpress.com By studying the effects of introducing this compound into biological systems, researchers can trace its breakdown and interaction with metabolic cycles, contributing to a broader understanding of nutrient processing and energy production. This compound is also implicated in signaling pathways related to metabolism, further highlighting its utility in this area of research. abmole.comadooq.com

Therapeutic Potential in Health Sciences

The therapeutic potential of this compound is an area of active investigation, primarily stemming from its role as a precursor or building block in pharmaceutical synthesis and its relationship to the neuromodulatory amino acid sarcosine. chemimpex.com It is utilized as an intermediate in the creation of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The properties of this ester derivative can enhance the solubility and bioavailability of active pharmaceutical ingredients, potentially leading to more effective therapeutic outcomes. chemimpex.com

Considerations for Preclinical and Clinical Research Models

This compound is instrumental in the development of specific preclinical research models. nih.gov A notable example is its use in animal models to study esophageal carcinogenesis. nih.govresearchgate.net Researchers have established that administering this compound along with sodium nitrite (B80452) can reliably induce esophageal tumors in rats, creating a valuable platform for investigating the sequential pathological changes that mirror human squamous cell carcinoma development. nih.gov This model is considered a useful experimental tool for studying both premalignant lesions and cancerous tumors of the esophagus. nih.gov

When considering clinical research, insights can be drawn from studies involving the parent compound, sarcosine. For schizophrenia research, the design of double-blind, randomised controlled trials has been crucial in evaluating the efficacy of sarcosine. researchgate.net A meta-analysis of such trials provides a framework for future clinical studies, highlighting considerations such as patient selection (e.g., those with stable clinical symptoms) and the evaluation of specific outcomes related to clinical symptoms versus cognitive functions. researchgate.net These existing models, both preclinical and clinical, inform the design of future studies aimed at exploring the full therapeutic and pathological implications of sarcosine and its derivatives.

Experimental Models for Disease Induction (e.g., Esophageal Tumors)

This compound is a key reagent in established experimental models for inducing esophageal tumors in laboratory animals. nih.gov It functions as a precursor to the carcinogenic agent N-nitrososarcosine ethyl ester (NSEE). nih.gov In these models, the compound is not carcinogenic on its own but forms the potent carcinogen NSEE in the body when co-administered with a nitrosating agent like sodium nitrite. fishersci.nonih.govthermofisher.com

A specific and efficient model involves giving Wistar rats drinking water containing both this compound and sodium nitrite. nih.gov This method simulates a clinico-epidemiological setting and has proven effective in inducing both benign papillomas and malignant squamous cell carcinomas in the esophagus over a relatively short period. nih.gov This experimental system is advantageous because the precursor agents are less toxic than administering the pre-formed nitrosamine (B1359907) directly. nih.gov The model has been successfully used to study the progression of esophageal cancer, confirming its efficiency in inducing squamous cell carcinoma for research purposes. researchgate.net

Table 1: Experimental Induction of Esophageal Tumors in Rats

| Group | Treatment Protocol | Observation Period | Key Findings | Tumor Incidence |

| Group 1 | SEEH and NaNO₂ twice a week | 6 weeks treatment + 8 weeks observation | Development of papillomas. nih.gov | 33.3% (Papillomas) nih.gov |

| Group 2 | SEEH and NaNO₂ once every 3 days | 7 weeks treatment + 26 weeks observation | Development of carcinomas. nih.gov | 33.3% (Carcinomas) by week 4; 100% by week 20. nih.gov |

Q & A

What are the standard synthetic protocols for preparing sarcosine ethyl ester hydrochloride, and how can reaction conditions be optimized for high yields?

Basic Research Question

The synthesis typically involves reacting sarcosine with ethanol and thionyl chloride under controlled conditions. A common method dissolves sarcosine in ethanol at 0°C, followed by gradual addition of thionyl chloride and heating to 50°C for 2 hours. After removing excess solvent, the product is obtained as a white solid with yields >95% .

Methodological Considerations :

- Solvent Purity : Substandard solvents (e.g., ethyl formate) can reduce yields in downstream reactions, as seen in nitroimidazole synthesis .

- Temperature Control : Maintaining 0°C during thionyl chloride addition minimizes side reactions.

How does this compound’s zwitterionic nature influence its interaction with nanomaterials, and how can this be mitigated in experiments?

Advanced Research Question

Sarcosine’s zwitterionic structure leads to pH-dependent interactions with surfaces like single-walled carbon nanotubes (SWCNTs). At pH 7, carboxylate protonation enhances non-specific binding, but at pH 5 (where the amine is protonated), interactions diminish. To eliminate this variability, the ethyl ester derivative is used, as it neutralizes the carboxylate group, enabling consistent binding studies at lower pH .

Experimental Design :

- Use this compound at pH 5 for SWCNT-based sensor applications.

- Validate interactions with control compounds (e.g., glycine ethyl ester hydrochloride) .

What analytical methods are recommended for characterizing this compound, and how can spectral data resolve synthesis ambiguities?

Basic Research Question

Key characterization techniques include:

- Melting Point : 119–128°C (varies slightly by synthesis protocol) .

- NMR : 1H NMR (D2O) shows peaks at δ 1.28 (t, CH3), 3.02 (s, N-CH3), and 4.23 (q, CH2) .

- IR : Absorbance at 1742 cm⁻¹ confirms the ester carbonyl group .

Troubleshooting : Discrepancies in melting points or spectral data may indicate impurities from incomplete esterification or residual solvents.

How can researchers address contradictions in pH-dependent biological effects observed with sarcosine derivatives?

Advanced Research Question

In prostate cancer studies, sarcosine’s role as a biomarker is debated due to variability in urinary quantification methods. For example, ethyl chloroformate derivatization followed by solid-phase microextraction (SPME) and GC-MS improves sensitivity but requires rigorous pH control during esterification to avoid artifacts .

Data Contradiction Analysis :

- Compare derivatization protocols (e.g., ethanol vs. pyridine solvents).

- Validate results with isotopically labeled standards, as done in [13C,15N2]creatinine synthesis using this compound .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

While classified as non-hazardous under GHS, it is hygroscopic and should be stored in airtight containers at room temperature. Use in well-ventilated areas, and avoid contact with strong oxidizers due to potential nitroso compound formation (e.g., with nitrites) .

Risk Mitigation :

- Monitor for N-nitrososarcosine ethyl ester formation in studies involving nitrites, as it is carcinogenic in rodent models .

How can this compound be utilized in hypoxia-activated prodrug development for cancer therapy?

Advanced Research Question

Its ester group enables conjugation to prodrugs activated under hypoxic conditions. For example, nitroimidazole derivatives synthesized from this compound release cytotoxic agents selectively in low-oxygen tumor microenvironments .

Optimization Strategies :

- Modify esterification steps to enhance stability during trehalose diester synthesis .

- Use sodium borohydride to reduce intermediates while preserving ester functionality .

What role does this compound play in synthesizing isotopically labeled biomarkers?

Advanced Research Question

It serves as a precursor for [13C,15N2]creatinine synthesis. Reacting with labeled cyanamide in pyridine at 80°C forms a cyclized product, which is purified via HPLC. Key steps include:

- Ensuring anhydrous conditions to prevent hydrolysis.

- Using AG50WOC2 ion-exchange resin for final purification .

How do structural modifications of this compound impact its reactivity in peptide mimetic studies?

Advanced Research Question

The ethyl ester’s electron-withdrawing effect enhances reactivity in coupling reactions. For example, it facilitates N-isocyanate-mediated aminations, yielding imidazolidine derivatives with >90% efficiency under microwave-assisted conditions .

Methodological Insight :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.